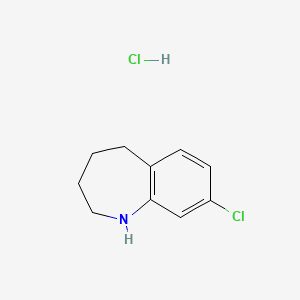
8-Chloro-2,3,4,5-tetrahydro-1h-1-benzazepine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-2,3,4,5-tetrahydro-1h-1-benzazepine hydrochloride is a chemical compound with the molecular formula C10H12ClN·HCl. It is a derivative of benzazepine and is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is often used as a building block in the synthesis of more complex molecules and has been studied for its potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2,3,4,5-tetrahydro-1h-1-benzazepine hydrochloride typically involves several steps, starting from readily available starting materials. One common synthetic route involves the following steps:
- p-Chlorophenyl acetate undergoes aminolysis with isopropanol amine.
Chlorination: The resulting product is then chlorinated.
Reduction: The chlorinated product undergoes reduction.
Friedel-Crafts Alkylation: The reduced product is subjected to Friedel-Crafts alkylation.
Splitting and Salt Formation: The final product is obtained by splitting with L-tartaric acid and forming the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction steps as described above. The process is optimized for yield and purity, and the reaction conditions are carefully controlled to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
8-Chloro-2,3,4,5-tetrahydro-1h-1-benzazepine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form different reduced products.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may yield different reduced derivatives.
Applications De Recherche Scientifique
8-Chloro-2,3,4,5-tetrahydro-1h-1-benzazepine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with various receptors.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-Chloro-2,3,4,5-tetrahydro-1h-1-benzazepine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as a selective serotonin 5-HT2C receptor agonist, which is involved in the regulation of appetite and body weight . The compound binds to the 5-HT2C receptor and activates it, leading to downstream signaling events that result in its physiological effects.
Comparaison Avec Des Composés Similaires
8-Chloro-2,3,4,5-tetrahydro-1h-1-benzazepine hydrochloride can be compared with other similar compounds, such as:
Lorcaserin: A selective serotonin 5-HT2C receptor agonist used in the treatment of obesity.
SKF38393: A dopamine receptor agonist with similar structural features.
SCH23390: A dopamine receptor antagonist with similar structural features.
These compounds share structural similarities but differ in their specific molecular targets and therapeutic applications. This compound is unique in its specific interactions with serotonin receptors and its potential therapeutic applications in central nervous system disorders.
Propriétés
Formule moléculaire |
C10H13Cl2N |
|---|---|
Poids moléculaire |
218.12 g/mol |
Nom IUPAC |
8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-5-4-8-3-1-2-6-12-10(8)7-9;/h4-5,7,12H,1-3,6H2;1H |
Clé InChI |
QLHFTFITRVMKOY-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC2=C(C1)C=CC(=C2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Isocyanatobicyclo[3.1.0]hexane](/img/structure/B13460486.png)
![4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13460492.png)






![{[2-Chloro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13460520.png)
![2-[(3-acetylphenyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B13460521.png)


![2-{[3-Bromo-5-tert-butyl-4-(prop-2-yn-1-yloxy)phenyl]methylidene}propanedinitrile](/img/structure/B13460546.png)
